molecular formula C16H27N3O B2572699 N-(1-cyanocycloheptyl)-2-(4-methylpiperidin-1-yl)acetamide CAS No. 1050651-50-7

N-(1-cyanocycloheptyl)-2-(4-methylpiperidin-1-yl)acetamide

Cat. No.: B2572699
CAS No.: 1050651-50-7
M. Wt: 277.412
InChI Key: FMEOUOJAPFGONQ-UHFFFAOYSA-N
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Description

N-(1-cyanocycloheptyl)-2-(4-methylpiperidin-1-yl)acetamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a cyanocycloheptyl group and a methylpiperidinyl group attached to an acetamide backbone

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Used in the development of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocycloheptyl)-2-(4-methylpiperidin-1-yl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the cyanocycloheptyl intermediate, which is then reacted with 4-methylpiperidine under controlled conditions to form the final acetamide product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocycloheptyl)-2-(4-methylpiperidin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the cyanogroup to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Mechanism of Action

The mechanism by which N-(1-cyanocycloheptyl)-2-(4-methylpiperidin-1-yl)acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving receptor binding or enzyme inhibition. Further research is needed to elucidate the precise molecular mechanisms involved.

Comparison with Similar Compounds

N-(1-cyanocycloheptyl)-2-(4-methylpiperidin-1-yl)acetamide can be compared with other similar compounds, such as:

    N-(1-cyanocyclohexyl)-2-(4-methylpiperidin-1-yl)acetamide: Differing by the cycloheptyl group, this compound may exhibit different chemical and biological properties.

    N-(1-cyanocyclooctyl)-2-(4-methylpiperidin-1-yl)acetamide: With a larger cyclooctyl group, this compound may have unique steric and electronic effects.

Properties

IUPAC Name

N-(1-cyanocycloheptyl)-2-(4-methylpiperidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N3O/c1-14-6-10-19(11-7-14)12-15(20)18-16(13-17)8-4-2-3-5-9-16/h14H,2-12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMEOUOJAPFGONQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC(=O)NC2(CCCCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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